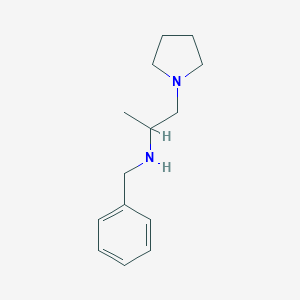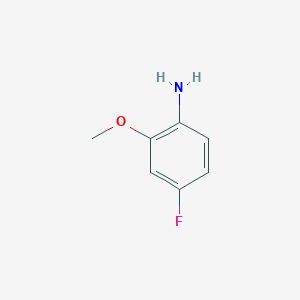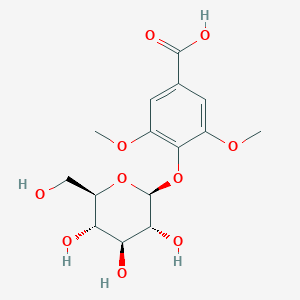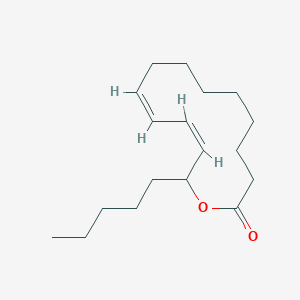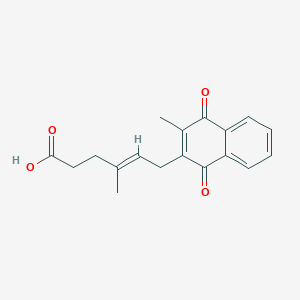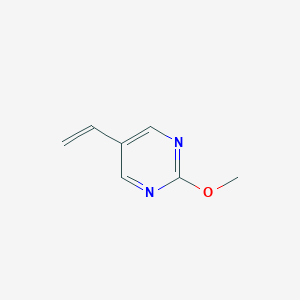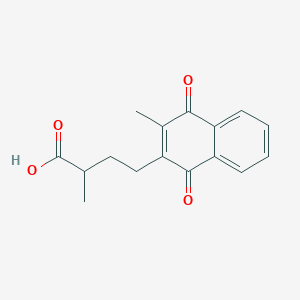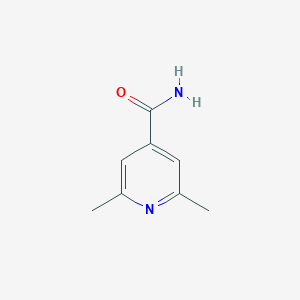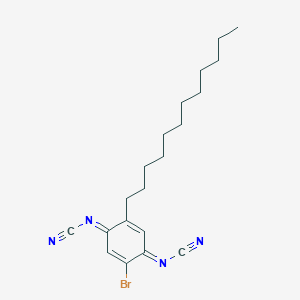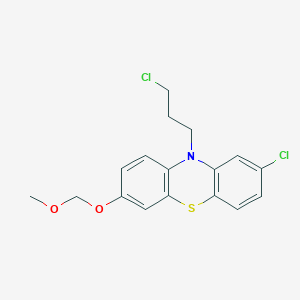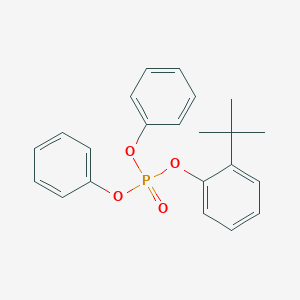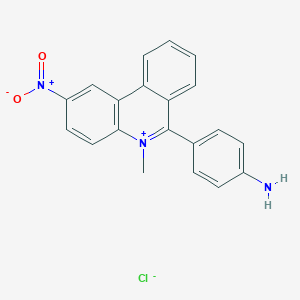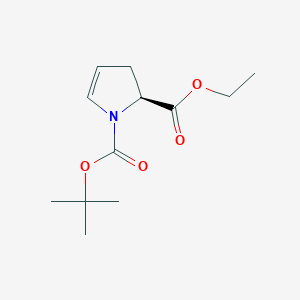
(S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions. For example, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur undergo Schiff base formation, demonstrating a pathway that could be analogous to the synthesis of the target molecule. Such syntheses are characterized using spectroscopic methods and crystallographic analysis to confirm the structure of the synthesized compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
Molecular and crystal structures of related compounds have been characterized by X-ray crystallographic analysis, revealing details such as intramolecular hydrogen bonds that stabilize the structure. These studies provide insights into the geometric and electronic structure, which are crucial for understanding the reactivity and properties of such molecules (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
The chemical reactivity of related compounds includes the ability to undergo various chemical transformations, such as cyclization and nucleophilic addition, highlighting the versatility of the pyrrole ring system in synthetic chemistry. These reactions are fundamental in expanding the utility of these molecules in organic synthesis and potentially in drug development (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Physical Properties Analysis
The physical properties of such compounds, including their crystal packing and conformational preferences, are studied through methods like X-ray crystallography. These studies offer valuable information on the stability and solubility of these compounds, which is essential for their practical application (Dazie, Ludvík, Fábry, & Eigner, 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity towards singlet oxygen or other reactive species, can be crucial for understanding the potential applications of these molecules in synthetic pathways, including the synthesis of complex natural products or pharmaceuticals. The interaction with singlet oxygen, for example, demonstrates the reactivity of the pyrrole ring system and its potential utility in constructing more complex molecules (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).
Scientific Research Applications
Chemical Research Applications : This compound's high structural similarity to known compounds suggests its potential in chemical research. For instance, tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, synthesized by Hozjan et al. (2023), demonstrates such potential in chemical studies (Mišel Hozjan, Luka Ciber, F. Požgan, J. Svete, B. Štefane, Uroš Grošelj, 2023).
Organic Synthesis and Catalysis : Diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, a novel compound, is also identified for potential applications in organic synthesis and catalysis (S. Yahyaei, E. Vessally, M. Hashemi, 2017).
Building Block in Chemical Research : The novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid serves as a building block in chemical research, indicating the potential of similar compounds in this field (D. Nguyen, R. Schiksnis, E. Michelotti, 2009).
Mechanistic Insight into Chemical Reactions : The determination of the structure of (S)-1-tert-Butyl-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate provides insight into the mechanisms of chemical reactions forming such compounds. An example is the study on substituted pyrrole and furan rings by Dazie et al. (2017) (J. D. Dazie, Alan Liška, J. Ludvík, J. Fábry, M. Dušek, V. Eigner, 2017).
Synthetic Methodology : A novel synthetic method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, as developed by Nishio et al. (2011), indicates the potential for streamlined synthetic processes in this area of research (Y. Nishio, Katsuya Uchiyama, M. Kito, H. Nakahira, 2011).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVLZXHTXUIWRZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441793 | |
| Record name | ETHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |
CAS RN |
178172-26-4 | |
| Record name | ETHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
